N-cyclohexyl-N-methylaminosulfonamide
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Overview
Description
N-cyclohexyl-N-methylaminosulfonamide: is an organosulfur compound with the molecular formula C7H16N2O2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfur-nitrogen bond. This compound has found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methylaminosulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: In industrial settings, the compound can be produced through a one-pot synthesis involving the reaction of thiols with amines under oxidative conditions. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-methylaminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form corresponding amines and thiols.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.
Major Products:
Oxidation: Sulfonamides
Reduction: Amines and thiols
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-cyclohexyl-N-methylaminosulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methylaminosulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folate, leading to the death of bacterial cells .
Comparison with Similar Compounds
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Comparison: N-cyclohexyl-N-methylaminosulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to sulfenamides and sulfinamides, it is more stable and has a broader range of applications in pharmaceuticals and industry .
Properties
IUPAC Name |
[methyl(sulfamoyl)amino]cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCXOAVVYPCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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